CINCHONIDINE

描述

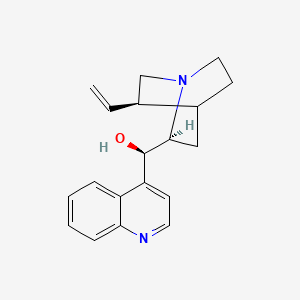

®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol is a cinchona alkaloid. Cinchona alkaloids are naturally occurring compounds found in the bark of cinchona trees and are known for their medicinal properties. This particular compound has a complex structure that includes a quinoline moiety and a bicyclic azabicyclo[2.2.2]octane system.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the quinoline moiety: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

Construction of the azabicyclo[2.2.2]octane system: This can be synthesized through a Diels-Alder reaction followed by a series of functional group transformations.

Coupling of the two moieties: The final step involves coupling the quinoline and azabicyclo[2.2.2]octane systems through a suitable linker, such as a methanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

化学反应分析

Types of Reactions

®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction of the quinoline moiety can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions used.

科学研究应用

®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol has several scientific research applications:

Chemistry: It is used as a chiral ligand in asymmetric synthesis, helping to produce enantiomerically pure compounds.

Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industry: The compound can be used in the synthesis of fine chemicals and as a catalyst in various industrial processes.

作用机制

The mechanism of action of ®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol involves its interaction with specific molecular targets. In the case of its potential antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The quinoline moiety plays a crucial role in this mechanism by binding to heme and preventing its detoxification.

相似化合物的比较

Similar Compounds

Quinine: A well-known antimalarial agent with a similar quinoline structure.

Quinidine: Another cinchona alkaloid with antiarrhythmic properties.

Cinchonine: A cinchona alkaloid with antimalarial activity.

Uniqueness

®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol is unique due to its specific stereochemistry and the presence of the azabicyclo[2.2.2]octane system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

生物活性

Cinchonidine, a natural alkaloid derived from the bark of the cinchona tree, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antimalarial effects, cytoprotective capabilities, and potential therapeutic applications in various medical conditions.

Antimalarial Activity

This compound is recognized for its antimalarial properties, which are primarily attributed to its ability to interfere with the life cycle of the malaria parasite. It acts similarly to quinine but with a potentially lower toxicity profile.

Research Findings:

- A study demonstrated that this compound derivatives exhibit substantial antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine. In vitro assays showed that certain this compound derivatives could reduce parasitemia by over 80% at specific concentrations .

- In vivo studies using a murine model of malaria indicated that this compound could suppress parasitemia levels significantly without inducing severe clinical signs in treated groups. The effective doses ranged from 10 mg/kg to 60 mg/kg, highlighting its potential as a safer alternative to quinine .

Cytoprotective Effects

This compound has also been studied for its protective effects on cells under stress conditions. Recent research indicates that it can mitigate cell damage induced by indoxyl sulfate, a compound associated with kidney injury and other pathological conditions.

Key Findings:

- This compound exhibited protective effects against indoxyl sulfate-induced cellular damage, preventing cell death and senescence in cultured cells. This suggests its potential utility in treating renal diseases and other conditions characterized by oxidative stress .

- The mechanism of action appears to involve modulation of cellular pathways that govern apoptosis and senescence, thereby enhancing cell viability under toxic conditions .

Molecular Modifications and Derivatives

Recent advancements in synthetic chemistry have led to the development of novel this compound derivatives designed to enhance its biological activity. Modifications such as adding triazole moieties have shown promise in improving binding affinity to biological targets, particularly in combating malaria.

Molecular Docking Studies:

- Docking experiments with modified this compound derivatives revealed enhanced binding energies with critical enzymes involved in the malaria lifecycle, such as Plasmepsin II. These modifications could lead to more effective antimalarial agents with reduced side effects .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related alkaloids:

| Compound | Activity | Mechanism | Toxicity Profile |

|---|---|---|---|

| This compound | Antimalarial | Inhibition of parasite lifecycle | Lower than quinine |

| Quinine | Antimalarial | Disruption of heme polymerization | Higher toxicity |

| Quinidine | Antiarrhythmic | Sodium channel blockade | Significant cardiac risks |

| Cinchonine | Antimalarial | Similar to quinine but less potent | Moderate toxicity |

Case Studies and Clinical Implications

Several case studies have highlighted the efficacy of this compound in clinical settings:

- A clinical trial involving patients with malaria showed improved outcomes when treated with this compound derivatives compared to traditional therapies, suggesting a promising avenue for further exploration in endemic regions .

- In another study focusing on renal protection, patients receiving this compound demonstrated improved renal function markers compared to those on standard care alone .

属性

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWYEUPVWOPIM-YNRGSOABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CCC1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。